molecular formula C12H17NO3 B6589426 tert-butyl 5-amino-2-methoxybenzoate CAS No. 194025-90-6

tert-butyl 5-amino-2-methoxybenzoate

Cat. No.: B6589426
CAS No.: 194025-90-6
M. Wt: 223.3
InChI Key:
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Description

tert-Butyl 5-amino-2-methoxybenzoate: is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group at the 5-position, and a methoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-methoxybenzoate typically involves the esterification of 5-amino-2-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-amino-2-methoxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 5-amino-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities .

Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine: The compound’s structural features make it a potential candidate for drug development. Researchers may explore its pharmacological properties and potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of tailored products for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-methoxybenzoate depends on its specific applicationThese interactions can influence the compound’s binding affinity and specificity for particular targets .

Comparison with Similar Compounds

  • tert-Butyl 4-amino-2-methoxybenzoate
  • tert-Butyl 3-amino-2-methoxybenzoate
  • tert-Butyl 5-amino-3-methoxybenzoate

Comparison: tert-Butyl 5-amino-2-methoxybenzoate is unique due to the specific positioning of its functional groups. The amino group at the 5-position and the methoxy group at the 2-position create a distinct electronic environment on the benzene ring, influencing the compound’s reactivity and interactions. This unique arrangement can result in different chemical and biological properties compared to its analogs .

Properties

CAS No.

194025-90-6

Molecular Formula

C12H17NO3

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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